molecular formula C18H15N3O6 B2611364 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 330200-97-0

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B2611364
CAS RN: 330200-97-0
M. Wt: 369.333
InChI Key: PXSALUOJKXDDBG-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide, also known as DNMT inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in epigenetic therapy. The compound is a potent inhibitor of DNA methyltransferase (DNMT), an enzyme that plays a crucial role in the regulation of gene expression through DNA methylation.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide involves the inhibition of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide activity. 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamides are enzymes that catalyze the transfer of a methyl group to the cytosine residue of DNA, resulting in the formation of 5-methylcytosine. This process is essential for the regulation of gene expression and cellular differentiation. However, aberrant DNA methylation patterns have been associated with the development of various diseases, including cancer. 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide inhibits 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide activity by binding to the active site of the enzyme, preventing the transfer of the methyl group to the cytosine residue.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide have been extensively studied. The compound has been shown to induce re-expression of tumor suppressor genes, inhibit cancer cell growth, and promote cell differentiation. Additionally, 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide inhibitors have been studied for their potential in treating neurological disorders and autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments include its potency in inhibiting 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide activity and its potential in epigenetic therapy. However, the compound has limitations, including its toxicity and lack of specificity for 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamides, which may result in off-target effects.

Future Directions

For the study of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide inhibitors include the development of more specific and less toxic compounds and the investigation of combination therapies with other epigenetic modulators.

Synthesis Methods

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide involves a series of chemical reactions. The first step involves the reaction of 2-methoxy-4-nitroaniline and 4-chlorobenzoyl chloride in the presence of a base to form 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide. The compound is then purified through recrystallization to obtain a high purity product.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential in epigenetic therapy. The compound has shown promising results in inhibiting 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide activity and reversing aberrant DNA methylation patterns in cancer cells. It has been shown to induce re-expression of tumor suppressor genes and inhibit cancer cell growth in vitro and in vivo. Additionally, 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide inhibitors have been studied for their potential in treating other diseases such as neurological disorders and autoimmune diseases.

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-27-15-10-13(21(25)26)6-7-14(15)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSALUOJKXDDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide

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